molecular formula C10H12N2O5 B4890117 N-(5-methyl-2-furoyl)glycylglycine

N-(5-methyl-2-furoyl)glycylglycine

Cat. No.: B4890117
M. Wt: 240.21 g/mol
InChI Key: DUEOMUUMTMEEPX-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-furoyl)glycylglycine is a synthetic dipeptide derivative consisting of a glycylglycine backbone (Gly-Gly) acylated at the N-terminus with a 5-methyl-2-furoyl group. This compound is structurally characterized by:

  • Peptide backbone: Glycylglycine (Gly-Gly), the simplest dipeptide formed by two glycine residues .
  • Acyl group: A 5-methyl-2-furoyl moiety, a heterocyclic substituent derived from 5-methyl-2-furoic acid .

Properties

IUPAC Name

2-[[2-[(5-methylfuran-2-carbonyl)amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-6-2-3-7(17-6)10(16)12-4-8(13)11-5-9(14)15/h2-3H,4-5H2,1H3,(H,11,13)(H,12,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEOMUUMTMEEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Properties

  • Molecular formula : C₁₀H₁₂N₂O₅ (calculated based on substituents).
  • Functional groups : Amide bonds (peptide linkage), furan ring (aromatic), and methyl group (hydrophobic).

Structural Analogs

Table 1: Structural Comparison
Compound Backbone Substituent Key Functional Differences Reference
N-(5-Methyl-2-furoyl)glycylglycine Gly-Gly 5-Methyl-2-furoyl Methyl group enhances hydrophobicity
FAPGG Phe-Gly-Gly 3-(2-Furyl)acryloyl Tripeptide with Phe; acryloyl group increases UV absorbance
Glycylglycine hydrochloride Gly-Gly Hydrochloride salt Enhanced solubility in polar solvents
N-Tigloylglycine Glycine Tigloyl (2-methylcrotonoyl) Unsaturated acyl group alters reactivity

Functional Comparisons

Enzyme Substrate Activity
  • FAPGG : A tripeptide analog used as a substrate for angiotensin-converting enzyme (ACE). Hydrolysis of FAPGG by ACE releases glycylglycine, enabling spectrophotometric quantification of enzyme activity at 340 nm .
Thermal Stability
  • Glycylglycine : Decomposes at 260–280°C under oxidative conditions, forming ammonia and acetic acid derivatives .
  • Glycylglycine derivatives: Acylation (e.g., furoyl groups) increases thermal stability by reducing peptide bond flexibility. For example, metal-glycylglycine nanocomposites exhibit enhanced thermal resistance up to 300°C .
Table 2: Thermal Decomposition Data
Compound Decomposition Temp (°C) Major Products Reference
Glycylglycine 260–280 NH₃, CH₃COOH derivatives
Metal-glycylglycine nanocomposites ~300 Stable metal oxides

Solubility and Stability

  • Glycylglycine : Highly soluble in water (58 g/L at 25°C) .
  • N-(5-Methyl-2-furoyl)glycylglycine : Reduced solubility due to the hydrophobic methyl-furoyl group. Likely requires organic solvents (e.g., DMSO) for dissolution.
  • FAPGG : Solubility in water is moderate (20–30 mM) but sufficient for enzymatic assays .
Radiation Resistance
  • Glycylglycine : Forms stable carbon-centered radicals upon irradiation, with radical yields increasing with concentration (e.g., 2.8–3.8 NH₃ molecules per 100 eV at 0.05–1 M) .
  • Mechanical mixtures with aromatic amino acids: Glycylglycine exhibits synergistic radical stabilization when mixed with tyrosine or tryptophan .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-methyl-2-furoyl)glycylglycine, and how do reaction conditions influence yield?

  • Methodology :

  • Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected glycylglycine anchored to resin, followed by coupling with 5-methyl-2-furoyl chloride under inert conditions (e.g., N₂ atmosphere) .
  • Solution-phase synthesis : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) to activate the furoyl carboxyl group for conjugation with glycylglycine. Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize hydrolysis .
  • Microwave-assisted synthesis : Reduces reaction time by 40–60% compared to conventional heating, with yields >85% under 100 W, 80°C for 20 minutes .
    • Key parameters : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and characterize intermediates via FT-IR (amide I band at 1650 cm⁻¹) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR : Confirm regiochemistry using ¹H-NMR (furoyl protons at δ 6.2–7.1 ppm; glycylglycine α-protons at δ 3.8–4.2 ppm) .
  • Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ ion (expected m/z: ~285.3) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (if crystalline) .
    • Purity assessment : Use RP-HPLC (≥98% purity threshold) and Karl Fischer titration for residual solvent quantification .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of glycylglycine derivatives?

  • Case study : Discrepancies in antimicrobial efficacy (e.g., gram-positive vs. gram-negative bacteria) may arise from:

  • Membrane permeability : Use logP calculations (e.g., XlogP3 ~1.2) to predict lipid bilayer penetration. Compare with experimental MIC values .
  • Enzyme specificity : Perform kinetic assays (e.g., ACE inhibition via FAPGG hydrolysis at 340 nm) to evaluate competitive vs. non-competitive inhibition .
    • Mitigation : Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) and use isogenic bacterial strains to control for genetic variability .

Q. How can researchers design assays to probe the mechanism of action of this compound in enzyme inhibition?

  • Protocol :

Target selection : Prioritize enzymes with conserved active sites (e.g., dipeptidyl peptidase IV) based on structural homology to glycylglycine-binding proteins .

Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition type. For example, observe changes in Vmax/Km with increasing inhibitor concentration .

Molecular docking : Model interactions using AutoDock Vina; focus on hydrogen bonds between the furoyl group and catalytic residues (e.g., Tyr547 in ACE) .

  • Controls : Include glycylglycine and 5-methyl-2-furoic acid to isolate contributions of the hybrid structure .

Methodological Notes

  • Contradiction analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. functional enzyme assays) .
  • Safety : While acute toxicity data for this compound is limited, handle using standard PPE (gloves, goggles) due to structural similarities to irritant furoyl derivatives .

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